10H-Phenoxazine-10-ethanol

Catalog No.
S8845743
CAS No.
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
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10H-Phenoxazine-10-ethanol

Product Name

10H-Phenoxazine-10-ethanol

IUPAC Name

2-phenoxazin-10-ylethanol

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c16-10-9-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8,16H,9-10H2

InChI Key

UPNWMTKPFHVTNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCO

10H-Phenoxazine-10-ethanol is a member of the phenoxazine family, characterized by its unique tricyclic structure comprising two benzene rings linked by an oxazine moiety. This compound has the molecular formula C12H11NOC_{12}H_{11}NO and a molecular weight of approximately 199.23 g/mol. The structure of 10H-Phenoxazine-10-ethanol allows for significant electronic delocalization, which is crucial for its chemical reactivity and biological activity. This compound is notable for its potential applications in various fields, including organic electronics, photochemistry, and medicinal chemistry.

The chemical reactivity of 10H-Phenoxazine-10-ethanol primarily involves electrophilic substitutions and redox reactions due to the presence of nitrogen and oxygen atoms in its structure. Common reactions include:

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles, leading to various derivatives.
  • Oxidation: The compound can be oxidized to form phenoxazine derivatives, which may possess enhanced properties for applications in organic light-emitting diodes (OLEDs) and as photoredox catalysts.
  • Reduction: It can also be reduced to yield more reactive intermediates or derivatives that may have different biological activities.

Research indicates that 10H-Phenoxazine-10-ethanol exhibits significant biological activity, particularly as an antioxidant. It has been shown to trap free radicals effectively, which is beneficial in preventing oxidative stress-related damage in biological systems. Additionally, derivatives of phenoxazine are being explored for their potential as anticancer agents due to their ability to interact with cellular components and induce apoptosis in cancer cells. Studies have also highlighted the antimicrobial properties of phenoxazine compounds, making them candidates for further development in pharmaceutical applications.

The synthesis of 10H-Phenoxazine-10-ethanol can be achieved through various methods:

  • Thermal Condensation: A classic method involves the thermal condensation of o-aminophenol with catechol under acidic conditions, leading to the formation of phenoxazine.
  • Chemical Modification: Existing phenoxazine derivatives can be modified through alkylation or acylation reactions to introduce the ethanol group.
  • Catalytic Methods: Recent advancements include using palladium-catalyzed reactions to facilitate the formation of phenoxazine structures from simpler precursors under mild conditions .

10H-Phenoxazine-10-ethanol finds applications across several fields:

  • Organic Electronics: Its ability to act as a semiconductor makes it suitable for use in OLEDs and dye-sensitized solar cells.
  • Photochemistry: The compound serves as a photoredox catalyst in various organic transformations, enhancing reaction efficiency under mild conditions.
  • Medicinal Chemistry: Due to its biological activities, it is being researched for potential use in developing new therapeutic agents against cancer and oxidative stress-related diseases.

Interaction studies involving 10H-Phenoxazine-10-ethanol have focused on its binding affinity with various biological targets. These studies aim to elucidate its mechanism of action at the molecular level, particularly how it interacts with cellular components such as DNA and proteins. The compound's ability to form stable complexes with metal ions has also been investigated, suggesting potential uses in bioimaging and drug delivery systems.

Several compounds share structural similarities with 10H-Phenoxazine-10-ethanol, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
PhenothiazineThiazine derivativeAntipsychotic properties
3-MethylphenoxazineMethylated derivativeEnhanced solubility
PhenosafranineQuaternary ammoniumAntimicrobial activity
10H-Pyrido[3,2-b]phenothiazinePyridine derivativeAnticancer potential

Uniqueness of 10H-Phenoxazine-10-Ethanol

The uniqueness of 10H-Phenoxazine-10-ethanol lies in its specific combination of electronic properties derived from its structure, which enhances its effectiveness as an antioxidant and a photoredox catalyst compared to other similar compounds. Its dual functionality in both electronic applications and biological systems sets it apart from other phenoxazines and related heterocycles.

10H-Phenoxazine-10-ethanol (IUPAC name: 10-(2-hydroxyethyl)-10H-phenoxazine) is a nitrogen-oxygen heterocycle with a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol. The core structure consists of a phenoxazine system—a tricyclic framework comprising two benzene rings fused to a central oxazine ring—with an ethanol group (-CH2CH2OH) attached to the nitrogen atom at position 10.

Key Structural Features:

  • Phenoxazine Core: The 10H-phenoxazine system features a planar tricyclic arrangement with a dihedral angle of 3–10° between the benzene rings, as observed in analogous compounds.
  • Ethanol Substituent: The -CH2CH2OH group introduces both hydrophilicity and rotational flexibility, potentially enhancing solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
  • Electron Distribution: The oxygen atom in the oxazine ring and the nitrogen’s lone pair create an electron-rich system, facilitating electrophilic substitution reactions at positions 2 and 3 of the aromatic rings.

Structural Comparison to Analogues:

CompoundHeteroatomSubstituentMolecular FormulaMolecular Weight (g/mol)
10H-PhenoxazineONoneC12H9NO183.21
10H-PhenothiazineSNoneC12H9NS199.27
10H-Phenoxazine-10-ethanolO-CH2CH2OHC14H13NO2227.26

The ethanol substituent distinguishes this compound from simpler phenoxazines, enabling unique reactivity and applications.

Historical Context of Phenoxazine Derivatives in Organic Chemistry

Phenoxazine derivatives have been studied since the early 20th century, initially as dyes and later as pharmacophores. The unsubstituted 10H-phenoxazine (CAS 135-67-1) gained attention for its role in synthesizing antimicrobial and anticancer agents. For example, 2,3-dinitrophenoxazine derivatives exhibit notable activity against non-tuberculosis mycobacteria, while alkylated variants serve as chromogenic substrates in analytical chemistry.

The introduction of hydroxyalkyl groups, such as ethanol, represents a modern advancement aimed at improving solubility and bioavailability. A 2023 study demonstrated that substituting nitro groups in 2,3-dinitrophenoxazine with ethoxy or amino groups significantly alters electronic properties and biological activity. These findings underscore the versatility of phenoxazine scaffolds in drug design.

Traditional Condensation Approaches Using 2-Aminophenol

The synthesis of 10H-phenoxazine derivatives traditionally relies on cyclocondensation reactions between 2-aminophenol and halogenated aromatic compounds. Eastmond et al. developed a transition metal-free pathway using 2-aminophenol and 3,4-difluorobenzonitrile in ethanol under reflux conditions, achieving cyclization through nucleophilic aromatic substitution [1]. This method produces the phenoxazine core, which can subsequently undergo alkylation at the 10-position. For instance, reacting 10H-phenoxazine with ethylene oxide in the presence of sodium carbonate yields 10H-phenoxazine-10-ethanol, though this two-step process requires careful control of reaction stoichiometry to avoid over-alkylation [1] [2].

Crivello’s approach involves refluxing 2-aminophenol with 2,3-dihydroxynaphthalene in ethanol, directly forming the phenoxazine skeleton [1]. While this method simplifies the synthesis of unsubstituted phenoxazines, introducing the ethanol group necessitates post-synthetic modification. A comparative analysis of these methods (Table 1) highlights the trade-offs between step count and functionalization flexibility.

Table 1. Comparison of Traditional Synthesis Methods

MethodStarting MaterialsReaction TimeYield (%)Purity (%)
Eastmond et al. [1]2-Aminophenol, Dihaloarene24 h45–5092
Crivello et al. [1]2-Aminophenol, Dihydroxyarene5 h38–4288

Microwave-Assisted Synthesis Optimization

Microwave irradiation has revolutionized the synthesis of heterocyclic compounds by reducing reaction times and improving yields. Kalwania et al. demonstrated that microwave-assisted cyclization of 2-aminophenol derivatives with p-substituted phenols in ethanol achieves 10H-phenoxazine formation in 20–30 minutes, compared to 5–24 hours under conventional heating [3]. Adapting this protocol for 10H-phenoxazine-10-ethanol involves irradiating a mixture of 2-aminophenol and 2-chloroethanol in dimethyl sulfoxide (DMSO) at 150°C for 15 minutes, achieving a 78% yield [3]. The localized heating effect of microwaves enhances the nucleophilic substitution at the 10-position, minimizing side reactions.

Solvent Systems and Extraction Protocols

Solvent selection critically impacts reaction kinetics and product purity. Ethanol emerges as the preferred solvent due to its ability to dissolve both polar intermediates and non-polar phenoxazine derivatives [5]. In a study comparing extraction efficiencies, ethanol-based systems recovered 92% of 10H-phenoxazine-10-ethanol from crude reaction mixtures, outperforming acetonitrile (85%) and chloroform (79%) [4]. Post-synthesis, liquid chromatography/mass spectrometry (LC/MS) analysis using a C18 column and acetonitrile/water gradients confirms product identity, with retention times correlating to ethanol’s polarity effects [4].

Table 2. Solvent Impact on Synthesis and Extraction

SolventBoiling Point (°C)Dielectric ConstantExtraction Efficiency (%)
Ethanol7824.392
Acetonitrile8237.585
Chloroform614.8179

Yield Optimization and Purity Control Mechanisms

Yield optimization for 10H-phenoxazine-10-ethanol hinges on reaction stoichiometry and purification techniques. Employing a 1:1.2 molar ratio of 10H-phenoxazine to ethylene oxide in ethanol increases yields from 65% to 82% by minimizing dimerization [2]. Recrystallization from ethanol further enhances purity to 98%, as evidenced by nuclear magnetic resonance (NMR) spectroscopy [5]. Advanced characterization techniques, such as high-performance liquid chromatography (HPLC) with photodiode array detection, enable real-time monitoring of byproducts, ensuring compliance with pharmaceutical-grade standards [4].

The crystalline structure of 10H-Phenoxazine-10-ethanol exhibits distinct conformational features characteristic of the phenoxazine family. Single-crystal X-ray diffraction studies reveal that the phenoxazine core adopts a near-planar conformation in the solid state, consistent with the conjugated aromatic system [1] [2]. The crystal structure demonstrates the classical herringbone packing motif typical of rod-like conjugated molecules, where individual molecules arrange in layers with specific intermolecular interactions [1].

In the crystalline state, the phenoxazine ring system exhibits a butterfly-like geometry with a slight deviation from planarity. The dihedral angle between the two benzene rings of the phenoxazine core ranges from 10.4° to 23.1°, depending on substitution patterns [3]. For 10H-Phenoxazine-10-ethanol specifically, the ethanol substituent at the nitrogen position influences the overall molecular conformation and crystal packing [4].

The crystal structure reveals that the three-ring backbone of the phenoxazine bends out of planarity, with the central nitrogen and oxygen atoms forming the line of flexion [5]. This conformational feature is crucial for understanding the compound's optical and electronic properties. The O···O donor-acceptor distances for hydrogen bonding interactions are typically in the range of 2.74-2.77 Å [5].

Substitutional disorder is frequently observed in phenoxazine crystal structures, where oxygen and nitrogen atoms exhibit 50:50 occupancy at their respective sites [1] [2]. This disorder phenomenon affects the overall crystal packing and has been confirmed through both experimental X-ray diffraction data and theoretical density functional theory calculations [1].

NMR Spectral Analysis (¹H, ¹³C, 2D Correlation Studies)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 10H-Phenoxazine-10-ethanol through multiple NMR techniques. The ¹H NMR spectrum typically exhibits characteristic signals in the aromatic region between 6.39-7.53 ppm, corresponding to the phenoxazine ring protons [6] [7].

The ethanol substituent attached to the nitrogen exhibits distinct NMR signatures. The ethyl group typically shows a triplet pattern for the methyl protons at approximately 1.2-1.3 ppm and a quartet for the methylene protons at 3.4-4.0 ppm [4]. The hydroxyl proton of the ethanol group appears as a broad signal around 4.9-5.0 ppm, often showing temperature and concentration dependence due to exchange processes [8].

¹³C NMR spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for the phenoxazine core carbons appearing between 110-165 ppm [7] [9]. The quaternary carbon atoms of the phenoxazine system typically resonate around 140-145 ppm, while the aromatic CH carbons appear at 115-130 ppm [7]. The ethanol carbon atoms show distinct signals: the methylene carbon at approximately 60-65 ppm and the methyl carbon at 20-25 ppm [4].

Two-dimensional NMR correlation studies, including ¹H-¹H COSY and ¹H-¹³C HSQC experiments, provide definitive structural assignments. These techniques confirm the connectivity patterns within the phenoxazine ring system and establish the position of the ethanol substituent at the nitrogen atom [10] [9]. The 2D NMR data also reveal through-space interactions that support the proposed three-dimensional structure.

The NMR spectral data confirm the electronic environment of the phenoxazine core, with chemical shifts reflecting the electron-rich nature of the heterocyclic system. The nitrogen substitution with the ethanol group affects the electronic distribution throughout the molecule, as evidenced by subtle changes in chemical shift patterns compared to unsubstituted phenoxazine [11] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 10H-Phenoxazine-10-ethanol reveals characteristic fragmentation pathways that provide structural confirmation and insight into the molecular stability. The molecular ion peak typically appears at m/z 227 (M+- ) for the ethyl-substituted phenoxazine [13].

The primary fragmentation pathway involves the loss of the ethanol side chain, resulting in a base peak corresponding to the phenoxazine radical cation at m/z 183 [7]. This fragmentation pattern is consistent with the relatively weak N-C bond between the phenoxazine nitrogen and the ethyl group. Secondary fragmentation involves ring-opening processes within the phenoxazine core, leading to smaller aromatic fragments.

Electron ionization mass spectrometry shows additional fragment ions at m/z values of 154, 127, and lower masses corresponding to further decomposition of the phenoxazine ring system [7]. The intensity patterns of these fragments provide information about the relative stability of different molecular regions.

High-resolution mass spectrometry confirms the molecular formula and provides accurate mass measurements that distinguish 10H-Phenoxazine-10-ethanol from potential isomers [13]. The isotope pattern analysis supports the presence of one nitrogen and two oxygen atoms in the molecular structure.

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry often shows the protonated molecular ion [M+H]+ as the most abundant species, particularly when using appropriate matrix conditions [14]. This ionization method is gentler and typically produces less fragmentation, making it useful for molecular weight confirmation.

UV-Vis Absorption Profiles and Fluorescence Properties

The ultraviolet-visible absorption spectrum of 10H-Phenoxazine-10-ethanol exhibits characteristic features of the phenoxazine chromophore with modifications induced by the ethanol substituent. The primary absorption maximum appears around 324-376 nm, corresponding to π-π* transitions within the conjugated phenoxazine system [15] [16].

Multiple absorption bands are typically observed in the UV-Vis spectrum. The strong absorption band around 239 nm (ε = 39,800 M⁻¹cm⁻¹) corresponds to higher energy π-π* transitions [16]. Additional weaker bands appear in the 300-400 nm region, often showing fine structure due to vibronic coupling [17].

The ethanol substitution at the nitrogen position influences the electronic properties of the phenoxazine core. Electron-donating substituents like alkyl groups generally cause bathochromic shifts in the absorption spectrum compared to the parent phenoxazine [18] [11]. The extent of this shift depends on the electronic nature of the substituent and its ability to participate in the conjugated system.

Fluorescence spectroscopy reveals emission properties that are highly dependent on the molecular environment and substitution pattern. 10H-Phenoxazine-10-ethanol typically exhibits fluorescence emission with a maximum around 415-486 nm [4]. The fluorescence quantum yield is generally moderate, with reported values in the range of 0.025-0.20 depending on the solvent and experimental conditions [16] [12].

The Stokes shift, representing the difference between absorption and emission maxima, provides information about excited state reorganization. For phenoxazine derivatives, Stokes shifts typically range from 68-191 nm (0.66-1.46 eV), with larger shifts indicating greater charge transfer character in the excited state [12].

Solvatochromic effects are observed in different solvents, where polar solvents generally cause red-shifts in both absorption and emission spectra due to stabilization of the excited state dipole [15]. The fluorescence lifetime is typically short (0.65-4.85 ns), characteristic of spin-allowed singlet emission [4].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

227.094628657 g/mol

Monoisotopic Mass

227.094628657 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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